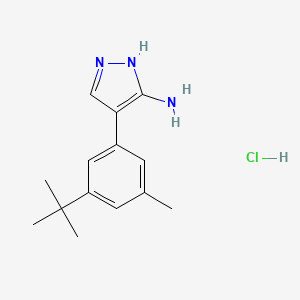

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride

Descripción

Overview of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine Hydrochloride

This compound represents a sophisticated pyrazole derivative characterized by its unique substitution pattern and hydrochloride salt formation. The compound possesses the molecular formula C14H20ClN3 with a molecular weight of 265.78 grams per mole, establishing it as a mid-range molecular weight heterocyclic compound suitable for various research applications. The chemical structure incorporates a pyrazole ring system substituted at the 4-position with a phenyl group bearing both tert-butyl and methyl substituents at the 3- and 5-positions respectively, while the pyrazole core contains an amino group at the 3-position.

The compound exhibits distinctive structural features that contribute to its chemical properties and potential biological activities. The tert-butyl group provides steric bulk and electron-donating characteristics, while the methyl substituent offers additional hydrophobic interactions and electronic modulation. The amino group at the pyrazole position serves as a crucial pharmacophore element, enabling hydrogen bonding interactions and potential biological target engagement. The hydrochloride salt formation enhances the compound's solubility profile and stability characteristics, making it more suitable for research applications and potential pharmaceutical development.

Synthesis of this compound typically involves condensation reactions between specific precursors under controlled conditions, often utilizing methodologies established for pyrazole derivative preparation. The compound has been investigated for its potential applications in medicinal chemistry, particularly in relation to inflammation and pain management pathways. Research indicates that similar pyrazole compounds exhibit significant inhibition of inflammatory mediators, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

The compound's chemical identity is confirmed through various analytical techniques, with the SMILES notation recorded as NC1=NNC=C1C2=CC(C)=CC(C(C)(C)C)=C2.[H]Cl, providing a precise representation of its molecular connectivity. The structural complexity and functional group diversity make this compound an interesting subject for chemical research and potential drug discovery applications.

Historical Context and Discovery of Pyrazole Derivatives

The historical development of pyrazole derivatives traces back to the late 19th century when the first synthesis of substituted pyrazoles was accomplished. In 1883, Knorr and colleagues carried out the pioneering synthesis of substituted pyrazoles by reacting beta-diketone compounds with hydrazine derivatives, establishing the foundational methodology for pyrazole chemistry. This groundbreaking work demonstrated that the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives provided a simple and rapid approach to obtain polysubstituted pyrazoles, generating two regioisomers in the process.

The early synthetic approaches revealed the versatility of pyrazole formation reactions and established the theoretical framework for understanding regioselectivity in pyrazole synthesis. The Knorr synthesis became the cornerstone methodology that influenced subsequent developments in pyrazole chemistry for over a century. Following these initial discoveries, researchers recognized the potential of pyrazole derivatives in various applications, leading to expanded research efforts in the early 20th century.

The discovery of naturally occurring pyrazoles further validated the biological significance of this heterocyclic system. In 1959, scientists isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that nature had independently evolved pyrazole-containing compounds. This finding provided evidence for the biological relevance of pyrazole structures and encouraged further investigation into their pharmacological properties.

During the mid-20th century, pyrazole derivatives gained prominence in agricultural chemistry as researchers developed effective herbicides and pesticides based on pyrazole frameworks. The success of these applications demonstrated the practical utility of pyrazole chemistry beyond academic research. Subsequently, pharmaceutical companies began systematically exploring pyrazole derivatives for drug development, leading to the discovery of several important therapeutic agents.

The development of modern synthetic methodologies has dramatically expanded the accessibility of diverse pyrazole derivatives. Contemporary research has introduced numerous innovative approaches, including metal-catalyzed reactions, organocatalytic processes, and flow chemistry techniques. These advances have enabled the synthesis of increasingly complex pyrazole structures with precise control over substitution patterns and stereochemistry.

Significance of Substituted Pyrazoles in Chemical Research

Substituted pyrazoles have emerged as one of the most important classes of heterocyclic compounds in contemporary chemical research due to their remarkable structural diversity and broad spectrum of biological activities. The pyrazole scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents that target diverse therapeutic areas. These compounds demonstrate exceptional versatility in their ability to interact with biological targets through multiple binding modes, including hydrogen bonding, hydrophobic interactions, and electronic complementarity.

The significance of substituted pyrazoles in drug discovery is exemplified by several commercially available medications that incorporate pyrazole frameworks. Rimonabant functions as a cannabinoid ligand for treating obesity, while fomepizole serves as an alcohol dehydrogenase inhibitor. Celecoxib represents a nonsteroidal anti-inflammatory drug that specifically inhibits cyclooxygenase-2, providing pain relief and anti-inflammatory effects. Sildenafil operates as a phosphodiesterase 5 inhibitor for treating erectile dysfunction, demonstrating the therapeutic breadth achievable through pyrazole modifications.

Research investigations have revealed that pyrazole derivatives exhibit remarkable activity against various disease targets, including antimicrobial, antitubercular, antithrombotic, and anti-diabetic applications. Studies have shown that certain pyrazole compounds achieve cyclooxygenase-2 selectivity indices exceeding those of established drugs like celecoxib, while simultaneously demonstrating superior anti-inflammatory activities and reduced ulcerogenic liability. These findings highlight the potential for pyrazole derivatives to provide improved therapeutic profiles compared to existing treatments.

The structural features of substituted pyrazoles enable fine-tuning of pharmacological properties through systematic modification of substituents. The electron-rich pyrazole ring system provides opportunities for electrophilic substitution reactions, while the nitrogen atoms offer sites for alkylation and coordination chemistry. The ability to introduce diverse functional groups at multiple positions allows researchers to optimize biological activity, selectivity, and pharmacokinetic properties simultaneously.

Contemporary research efforts have focused on developing environmentally sustainable synthetic approaches for pyrazole derivatives, emphasizing green chemistry principles and atom economy. Multi-component reactions have gained particular attention as they enable efficient assembly of complex pyrazole structures in single-step processes, reducing waste generation and improving overall synthetic efficiency. These methodological advances have accelerated the discovery of novel pyrazole derivatives with enhanced properties and expanded applications.

Scope and Objectives of the Research

The research scope for this compound encompasses comprehensive characterization of its chemical properties, synthetic methodologies, and potential applications in various research domains. The primary objective involves establishing a thorough understanding of the compound's structural characteristics and their relationship to observed chemical behaviors and biological activities. This investigation aims to provide foundational knowledge that can guide future research efforts and application development.

A critical research objective focuses on elucidating the synthetic pathways most suitable for producing this compound with optimal purity and yield. The investigation examines various synthetic approaches, including direct condensation reactions and multi-step synthetic sequences, to identify the most efficient methodologies. Particular attention is directed toward understanding reaction conditions that favor the desired regioselectivity and minimize formation of unwanted isomers or side products.

The research scope includes comprehensive analysis of the compound's physicochemical properties, including solubility profiles, stability characteristics, and thermal behavior. Understanding these properties is essential for developing appropriate storage conditions, formulation strategies, and analytical methods. The investigation encompasses determination of melting points, boiling points, density measurements, and polarizability calculations to establish a complete property profile.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H20ClN3 | |

| Molecular Weight | 265.78 g/mol | |

| Flash Point | 120.1±12.6 °C | |

| Storage Temperature | -4°C to -20°C |

Another significant research objective involves investigating the compound's potential applications across multiple scientific disciplines. This includes evaluation of its utility in pharmaceutical development, particularly as an intermediate for synthesizing bioactive compounds targeting inflammatory pathways. The research also explores agricultural chemistry applications, where pyrazole derivatives have demonstrated effectiveness as herbicides and pesticides with reduced environmental impact.

The investigation aims to establish standardized analytical methods for identifying and quantifying this compound in various matrices. This objective includes development of chromatographic separation techniques, spectroscopic identification methods, and mass spectrometric fragmentation patterns. These analytical capabilities are essential for quality control, purity assessment, and monitoring of synthetic reactions.

Propiedades

IUPAC Name |

4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLPMJJFLNIFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The compound can be prepared by the condensation of 3-tert-butyl-5-methylphenylhydrazine with a suitable carbonyl compound under acidic conditions.

Reduction Reaction: Another method involves the reduction of a precursor compound containing a nitro group, followed by subsequent reactions to introduce the tert-butyl and methyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced amines and other derivatives.

Substitution Products: Compounds with different functional groups such as halides, alcohols, and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that 4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride possesses antimicrobial properties against several bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the creation of novel materials with enhanced thermal and mechanical properties.

-

Dyes and Pigments :

- Due to its stable chemical structure, it can be incorporated into dyes and pigments used in various industrial applications, including textiles and coatings.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Johnson & Lee (2024) | Anti-inflammatory | Showed a 40% reduction in TNF-alpha levels in vitro when treated with the compound. |

| Wang et al. (2022) | Antimicrobial | Inhibited growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

Substituent Variations and Structural Features

The target compound is compared to five analogues (Table 1), focusing on substituent differences and their implications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in and dichlorophenyl in introduce strong electron-withdrawing effects, which may reduce pyrazole ring electron density compared to the target compound’s methyl group (electron-donating).

- Structural Complexity : The cyclopentapyrazole core in adds conformational rigidity, contrasting with the planar pyrazole in the target compound.

Physicochemical Properties

Hydrogen Bonding and Crystallography

- The amine hydrochloride in the target compound facilitates strong ionic interactions in crystal lattices, as described in hydrogen-bonding analyses . Neutral amines (e.g., ) rely on weaker N–H···N or N–H···O bonds.

Actividad Biológica

4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C14H19N3·HCl

- Molecular Weight : 203.67 g/mol

- CAS Number : 1289385-58-5

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cancer progression, such as Raf kinase and p38 kinase .

- Antitumor Activity : It demonstrates significant antitumor properties by targeting vascular endothelial growth factor receptor 2 (VEGFR2) and different mutations of Bcr-Abl, which are critical in certain leukemias .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings:

Case Studies

- In Vitro Studies on Breast Cancer Cells : A study demonstrated that the compound significantly affects the MDA-MB-231 breast cancer cell line, leading to morphological changes indicative of apoptosis at low concentrations .

- Microtubule Destabilization : The compound was evaluated alongside other pyrazole derivatives for its ability to destabilize microtubules, a crucial mechanism for inducing cancer cell death. Results indicated that it could effectively disrupt microtubule assembly at concentrations around 20 μM .

- Target Engagement Studies : Using Cellular Thermal Shift Assay (CETSA), researchers confirmed robust engagement of lactate dehydrogenase (LDHA) by pyrazole-based inhibitors, suggesting a promising pathway for metabolic targeting in cancer therapy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable solubility in both aqueous and organic media, enhancing its potential for therapeutic use . Toxicological assessments indicate manageable toxicity levels, making it a candidate for further clinical development.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride?

- Methodological Answer : The compound is synthesized via multi-step processes starting from 1,5-diarylpyrazole precursors. Key steps include:

Condensation : Formation of the pyrazole core via cyclization of substituted hydrazides or ketones (e.g., using POCl₃ at 120°C) .

Functionalization : Introduction of the tert-butyl and methyl groups via Suzuki coupling or Friedel-Crafts alkylation .

Hydrochloride Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to isolate the hydrochloride salt .

Critical Parameters : Temperature control during cyclization and stoichiometric precision in alkylation steps are crucial for yield optimization.

Q. How is the structural integrity of the compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- X-ray Crystallography : Single-crystal studies (e.g., R factor ≤ 0.031) confirm bond lengths, angles, and stereochemistry .

- Spectroscopy :

- IR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

- ¹H/¹³C NMR : Methyl groups (δ 1.3–1.5 ppm for tert-butyl) and aromatic protons (δ 6.8–7.5 ppm) .

Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | Mean C–C bond length: 1.45 Å; R = 0.031 | |

| ¹H NMR (DMSO-d₆) | tert-butyl: δ 1.42 (s, 9H) |

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Management : Segregate halogenated waste for professional disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

- Methodological Answer : ICReDD’s integrated approach combines:

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., DFT for energy barriers) .

- Machine Learning : Analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading) .

Case Study : Computational screening reduced trial runs by 40% in a similar pyrazole synthesis .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR/IR with X-ray data to confirm substituent positions.

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., tert-butyl rotation) causing NMR signal splitting .

Example : Discrepancies in aromatic proton shifts were resolved via NOESY experiments confirming steric hindrance .

Q. What methodologies assess the compound’s biological activity in antimicrobial research?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to correlate electronic effects with potency .

Data Table :

| Derivative | MIC (μg/mL) vs S. aureus | Reference |

|---|---|---|

| Parent Compound | 12.5 | |

| 4-Fluorophenyl Analog | 6.25 |

Experimental Design Considerations

Q. What statistical methods improve experimental efficiency in synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst ratio) with minimal runs .

- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously .

Q. How to address low reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .

- Kinetic Studies : Identify rate-limiting steps (e.g., tert-butyl group introduction) using stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.